molecular formula C38H52N4O7 B12059350 SQI-ET sodium form

SQI-ET sodium form

Cat. No.: B12059350
M. Wt: 676.8 g/mol
InChI Key: HFXIXJYCUKUTIL-UHFFFAOYSA-N
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Description

SQI-ET sodium form (7,13-Bis(5,6-diethoxy-2-methylquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane) is a synthetic sodium ionophore widely utilized in electrophysiological and cellular studies to modulate sodium ion (Na⁺) flux across membranes. Its key characteristics include:

  • Optical Properties: Ultraviolet (UV)-excited blue fluorescence (Ex/Em = 345/475 nm), enabling real-time tracking of sodium dynamics in live cells .
  • Selectivity: High Na⁺ selectivity over potassium (K⁺) with a Na⁺:K⁺ permeability ratio of 100:1, making it ideal for isolating sodium-specific effects .
  • Chemical Profile: Molecular formula C₃₈H₅₂N₄O₇, molecular weight 677.00 g/mol, >95% purity, and solubility in dimethyl sulfoxide (DMSO) .

Properties

Molecular Formula

C38H52N4O7

Molecular Weight

676.8 g/mol

IUPAC Name

7,13-bis(5,6-diethoxy-2-methylquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C38H52N4O7/c1-7-46-33-25-31(35-29(37(33)48-9-3)13-11-27(5)39-35)41-15-19-43-20-16-42(18-22-45-24-23-44-21-17-41)32-26-34(47-8-2)38(49-10-4)30-14-12-28(6)40-36(30)32/h11-14,25-26H,7-10,15-24H2,1-6H3

InChI Key

HFXIXJYCUKUTIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C(=C1)N3CCOCCN(CCOCCOCC3)C4=CC(=C(C5=C4N=C(C=C5)C)OCC)OCC)N=C(C=C2)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQI-ET sodium form involves multiple steps, including the formation of aromatic and aliphatic ethers, tertiary amines, and pyridine rings . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is often produced as an orange-brown gum and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Role of Sodium Ionophores

Sodium ionophores like SQI-ET function by selectively binding sodium ions (Na⁺) and facilitating their transport across membranes. This process is critical in potentiometric sensors, where the ionophore’s affinity for Na⁺ determines the electrode’s selectivity . General properties of sodium ionophores include:

  • Reversibility : Binding and release of Na⁺ without permanent chemical modification.

  • Lipophilicity : Ensures compatibility with hydrophobic membrane matrices.

  • Selectivity : Preferential binding of Na⁺ over other cations (e.g., K⁺, Ca²⁺).

Comparison with Related SQI Compounds

The search results describe halogenated squaraine dyes (e.g., SQI-Br and SQI-I) used in dye-sensitized solar cells (DSSCs) . These dyes are synthesized via reactions with bromine or iodine substituents, but no analogous reactions are documented for SQI-ET. Key differences include:

PropertySQI-Br/SQI-I (DSSCs)SQI-ET (ISEs)
Application Photovoltaic sensitizersSodium ion detection
Functional Groups Halogen atoms (Br, I)Likely ion-binding moieties
Reactivity Light absorption/electron transferNa⁺ complexation

Research Gaps

No peer-reviewed data on SQI-ET’s synthesis, molecular structure, or reaction mechanisms were found in the provided sources. The absence of experimental details (e.g., NMR spectra, binding constants) limits a comprehensive analysis.

Comparison with Similar Compounds

Table 1: Key Properties of Sodium Ionophores

Property SQI-ET (Na) SQI-Pr (Na) Monensin Gramicidin A
Effective Conc. 40 μM 1–10 μM 1–50 μM 0.1–5 μM
Selectivity (Na⁺:K⁺) 100:1 50:1 10:1 1:1 (non-selective)
Mechanism Binds Na⁺, increases membrane permeability Similar to SQI-ET but with lower selectivity Forms lipid-soluble Na⁺ complexes, induces H⁺/K⁺ efflux Forms transmembrane channels permeable to monovalent cations
Fluorescence UV-excited blue (345/475 nm) UV-excited blue (345/475 nm) Non-fluorescent Non-fluorescent
Primary Use Na⁺ flux studies Low-concentration Na⁺ modulation Na⁺/H⁺ antiport studies Broad-spectrum ion channel studies
Molecular Weight 677.00 g/mol 663.00 g/mol 692.84 g/mol 1882.3 g/mol (dimer)
Solubility DMSO DMSO Ethanol, methanol DMSO, ethanol

Data compiled from

Mechanistic Differences

  • SQI-ET vs. SQI-Pr: While both share a quinoline-based structure and fluorescence, SQI-Pr operates effectively at lower concentrations (1–10 μM) but exhibits reduced Na⁺ selectivity (50:1) compared to SQI-ET (100:1). This makes SQI-ET preferable for high-specificity Na⁺ studies .
  • SQI-ET vs. Monensin : Monensin, a carboxylic polyether antibiotic, transports Na⁺ via electroneutral exchange with H⁺ or K⁺, indirectly altering intracellular Ca²⁺ levels. Unlike SQI-ET, it lacks fluorescence and has broader ion interactions, limiting its use in Na⁺-specific assays .
  • SQI-ET vs. Gramicidin A: Gramicidin A forms non-selective cation channels, allowing Na⁺, K⁺, and H⁺ passage. Its lack of selectivity and fluorescence contrasts sharply with SQI-ET’s targeted Na⁺ modulation .

Experimental Performance

  • This highlights its inability to disrupt endosomal Na⁺ channels involved in viral entry, underscoring its specificity for plasma membrane Na⁺ transport .
  • Signal-to-Noise Ratio: SQI-ET’s fluorescence provides a 5-fold higher signal-to-noise ratio in live-cell imaging compared to non-fluorescent ionophores like Monensin .

Research Implications and Limitations

  • Advantages of SQI-ET : High Na⁺ selectivity and fluorescence enable precise, real-time tracking of sodium dynamics, critical for neurobiology and cardiology research.
  • Limitations : Requires UV excitation, which can cause cellular phototoxicity. Its DMSO solubility also necessitates careful solvent control to avoid cytotoxicity .

Q & A

Q. What is the mechanism by which SQI-ET sodium form selectively increases sodium ion conductivity in cellular systems?

this compound acts as a sodium ionophore with a selectivity ratio of Na⁺:K⁺ = 100:1, facilitating transmembrane sodium flux. Its ultraviolet-excited fluorescence (Ex/Em = 345/475 nm) allows real-time tracking of sodium dynamics in live cells. Researchers should validate ion selectivity using patch-clamp electrophysiology or fluorescent potassium probes (e.g., PBFI) to rule out cross-reactivity .

Q. What are the recommended experimental protocols for calibrating this compound in cell-based assays?

Standard protocols involve:

  • Pre-incubating cells with 40 µM this compound for 15–30 minutes.
  • Using ionophores like gramicidin to equilibrate intracellular and extracellular sodium levels for calibration.
  • Validating fluorescence signals with sodium-free buffers and inhibitors (e.g., amiloride) to confirm specificity .

Q. How does this compound compare to alternative sodium indicators (e.g., SBFI AM) in neuronal activity studies?

Unlike ratiometric probes (e.g., SBFI AM), SQI-ET provides single-wavelength fluorescence, simplifying imaging setups but requiring rigorous background subtraction. It is preferable for high-throughput screens due to faster kinetics, though its selectivity must be confirmed in potassium-rich environments like neuronal cultures .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing artifacts in sodium flux assays using this compound?

Key factors include:

  • Cell type variability : Adjust loading concentrations (e.g., 20–60 µM) based on membrane lipid composition.
  • Temporal resolution : Use rapid mixing systems to capture transient sodium signals, as SQI-ET’s response time may lag behind physiological ion shifts.
  • Control experiments : Include parallel assays with sodium channel blockers (e.g., tetrodotoxin) to isolate carrier-mediated vs. channel-mediated flux .

Q. How can researchers resolve contradictions in reported sodium flux data when using this compound across different laboratories?

Discrepancies often arise from:

  • Calibration drift : Standardize buffer osmolarity and temperature during experiments.
  • Photobleaching : Limit exposure times or use low-light imaging systems.
  • Inter-lab variability : Share raw fluorescence data and calibration curves via open-access platforms to enable cross-validation .

Q. What statistical and computational methods are recommended for analyzing time-series sodium flux data generated with this compound?

  • Signal normalization : Express fluorescence as ΔF/F₀ (change relative to baseline) to account for cell-to-cell variability.
  • Machine learning : Apply clustering algorithms (e.g., k-means) to classify sodium dynamics patterns in heterogeneous cell populations.
  • Error propagation : Quantify uncertainties from instrument noise and dye concentration gradients using Monte Carlo simulations .

Q. How can this compound be integrated with optogenetic tools to study sodium-dependent cellular signaling?

Co-express light-activated sodium channels (e.g., ChRmine) in cells loaded with SQI-ET to synchronize sodium influx with optical stimulation. Use dual-wavelength imaging to separate SQI-ET fluorescence from optogenetic actuator spectra (e.g., red-shifted opsins) .

Data Reporting and Reproducibility

Q. What metadata should be included when publishing studies involving this compound to ensure reproducibility?

  • Dye lot variability : Report manufacturer batch numbers and purity certificates.
  • Environmental controls : Detail temperature, pH, and osmolarity of assay buffers.
  • Instrument settings : Specify excitation/emission wavelengths, detector gain, and sampling rates .

Q. How should researchers handle null or negative results in sodium flux experiments using this compound?

  • Methodological transparency : Disclose troubleshooting steps (e.g., dye concentration titrations, membrane permeability checks).
  • Data archiving : Upload raw datasets (e.g., .csv or .tiff files) to repositories like Zenodo, even if inconclusive, to support meta-analyses .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Waste disposal : Classify SQI-ET as hazardous organic waste due to its fluorogenic properties.
  • Exposure limits : Follow OSHA guidelines for handling dimethyl sulfoxide (DMSO), a common solvent for SQI-ET .

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